2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide
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Overview
Description
2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a complex structure with a fluorophenyl group, an indole core, and a sulfanyl-acetamide linkage, making it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative is then functionalized with a fluorophenylmethyl group through a Friedel-Crafts alkylation reaction.
The next step involves the introduction of the sulfanyl group. This can be achieved by reacting the indole derivative with a thiol reagent under basic conditions. Finally, the acetamide linkage is formed by reacting the sulfanyl-indole intermediate with oxolan-2-ylmethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, would be necessary to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the acetamide linkage can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted indole derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide is not fully understood but is believed to involve interactions with various molecular targets and pathways. The indole core can interact with multiple receptors and enzymes, modulating their activity. The fluorophenyl group may enhance binding affinity and specificity, while the sulfanyl and acetamide linkages could influence the compound’s pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with a simpler structure.
4-fluoroindole: A fluorinated indole derivative with potential biological activities.
N-(2-oxolan-2-ylmethyl)acetamide: A simpler acetamide derivative without the indole and fluorophenyl groups.
Uniqueness
2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide is unique due to its combination of structural features, including the indole core, fluorophenyl group, and sulfanyl-acetamide linkage. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O2S/c23-17-9-7-16(8-10-17)13-25-14-21(19-5-1-2-6-20(19)25)28-15-22(26)24-12-18-4-3-11-27-18/h1-2,5-10,14,18H,3-4,11-13,15H2,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJIPDAQCHJONY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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